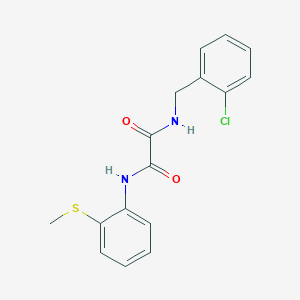

N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as CMPO, is a chemical compound that has been widely used in scientific research for its unique properties. CMPO is a chelating agent that has the ability to bind to metal ions, making it useful in various applications such as nuclear fuel reprocessing, separation of rare earth metals, and extraction of metal ions from waste solutions.

Applications De Recherche Scientifique

Medicine: Antimicrobial Agents

This compound has potential applications in the development of new antimicrobial agents. The presence of the imidazole ring, which is known for its broad range of biological activities, suggests that derivatives of this compound could be synthesized and evaluated for their efficacy against various bacterial strains .

Agriculture: Pesticides

In agriculture, compounds with chlorobenzyl groups have been explored for their use as pesticides. The specific structure of N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide could be investigated for its pesticidal properties, particularly in protecting crops from fungal and bacterial pathogens .

Industry: Chemical Synthesis

The benzylic position in this compound is reactive, allowing for various chemical transformations. This reactivity can be harnessed in industrial chemical synthesis, potentially creating new materials or intermediates for further chemical reactions .

Environmental Science: Pollution Remediation

Compounds containing sulfur, such as the methylthio group in this molecule, can sometimes play a role in environmental remediation processes. Research could explore the use of this compound in binding heavy metals or other pollutants, aiding in their removal from contaminated sites .

Biochemistry: Enzyme Inhibition

The structure of N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide suggests it could interact with enzymes and potentially act as an inhibitor. This application could be particularly relevant in the study of disease pathways or the metabolism of other compounds within biological systems .

Pharmacology: Drug Development

Given the compound’s structural features, it could serve as a lead compound in drug development. Its benzylic and sulfur-containing groups may contribute to its binding affinity for certain receptors or enzymes, making it a candidate for further pharmacological studies .

Material Science: Organic Semiconductors

Organic compounds with aromatic and heteroaromatic structures, like this oxalamide derivative, are often key components in organic semiconductors. Research could be directed towards its electronic properties and potential use in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, this compound could be used as a standard or reference material in chromatographic analysis, helping to calibrate equipment or as a comparison for identifying other compounds with similar structural features .

Mécanisme D'action

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

Compounds with similar structures often undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The compound might form a sigma-bond with its target, generating a positively charged intermediate .

Biochemical Pathways

It’s plausible that the compound could affect pathways involving aromatic compounds or those that can be influenced by electrophilic aromatic substitution .

Result of Action

Based on its potential mode of action, it could cause changes in the function or activity of its target proteins or enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its interactions with its targets .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-22-14-9-5-4-8-13(14)19-16(21)15(20)18-10-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENFJOHBJRPOLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889203.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2889205.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889209.png)

![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2889216.png)

![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)

![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)